![molecular formula C13H20ClNO4 B13497449 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a spirocyclic azaspiro[2.5]octane core. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by the reaction of a suitable aziridine with a cyclohexanone derivative under basic conditions. This step results in the formation of the azaspiro[2.5]octane core.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced by reacting the azaspiro[2.5]octane core with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the spirocyclic core.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Deprotection Reactions: Trifluoroacetic acid (TFA), methanol.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Products: Various substituted azaspiro[2.5]octane derivatives.
Deprotected Products: 6-azaspiro[2.5]octane-1-carboxylic acid.
Oxidation and Reduction Products: Modified azaspiro[2.5]octane derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability, while the chlorine atom and spirocyclic core enable the compound to undergo various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid: Similar structure but lacks the chlorine atom.
6-[(Tert-butoxy)carbonyl]-1-oxa-6-azaspiro[2.5]octane-1-carboxylic acid: Contains an oxygen atom in place of the chlorine atom.
6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid: Contains a cyano group instead of the chlorine atom.
Uniqueness
The presence of the chlorine atom in 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid imparts unique reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C13H20ClNO4 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H20ClNO4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8-13(12,14)9(16)17/h4-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
ZUVOPUKXTHNWRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)

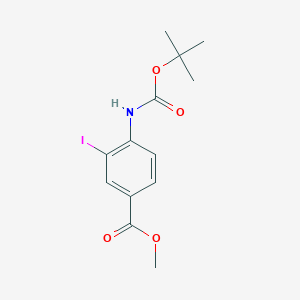
![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
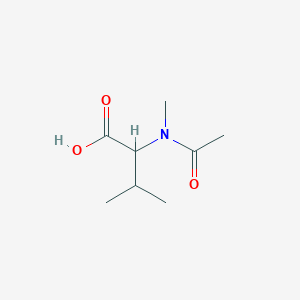
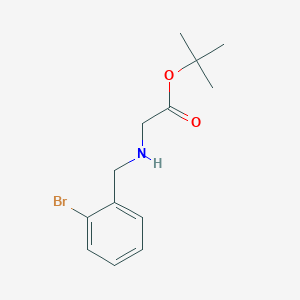
amine hydrochloride](/img/structure/B13497401.png)
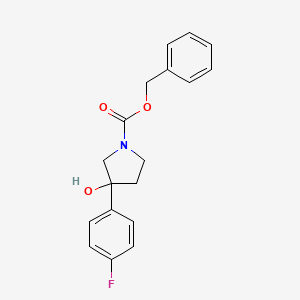

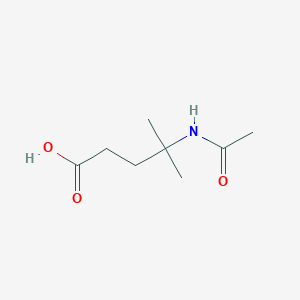
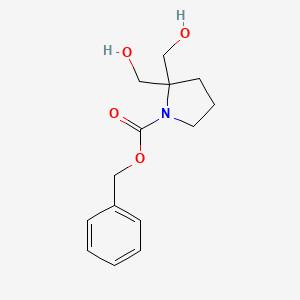
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

